

physicochemical characteristics of 4-Chloro-1H-imidazo[4,5-c]pyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-1H-imidazo[4,5-c]pyridine

Cat. No.: B048849

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Characteristics of **4-Chloro-1H-imidazo[4,5-c]pyridine**

Introduction: The Significance of a Privileged Scaffold

4-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system. Its structural similarity to endogenous purines makes the imidazo[4,5-c]pyridine core a "privileged scaffold" in medicinal chemistry and drug development.^[1] This isosteric relationship allows molecules derived from this scaffold to interact with biological targets that typically bind purines, such as kinases and other ATP-dependent enzymes.^[2] The chlorine atom at the 4-position serves as a versatile chemical handle, enabling further functionalization through various substitution reactions, making it a crucial starting material for the synthesis of a diverse range of biologically active molecules.^[3]

This guide provides a comprehensive overview of the core physicochemical characteristics of **4-Chloro-1H-imidazo[4,5-c]pyridine**, offering essential data and experimental context for researchers and scientists in the field of chemical synthesis and drug discovery.

Molecular and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and molecular formula. These properties are the foundation for understanding its reactivity, physical behavior, and analytical profile.

- Chemical Name: **4-Chloro-1H-imidazo[4,5-c]pyridine**
- Synonyms: 4-chloro-3H-imidazo[4,5-c]pyridine[4]
- CAS Number: 2770-01-6[5][6]
- Molecular Formula: C₆H₄ClN₃[4][5][7]
- Molecular Weight: 153.57 g/mol [4][5][7]

The structure consists of a pyridine ring fused to an imidazole ring, with a chlorine substituent on the pyridine moiety.

Caption: Chemical structure of **4-Chloro-1H-imidazo[4,5-c]pyridine**.

Physicochemical Data

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, including reaction setups, purification methods, and formulation strategies. The data below, a mix of experimental and predicted values, provides a quantitative profile of the compound.

Property	Value	Source
Physical Form	Pale Beige to Pale Brown Solid	[4]
Melting Point	179-181 °C	[4]
Boiling Point	455.4 ± 25.0 °C (Predicted)	[4]
Solubility	Slightly soluble in DMSO and Methanol (requires sonication)	[4]
pKa	7.93 ± 0.40 (Predicted)	[4]
LogP	1.4 - 1.61 (Computed)	[7][8]
Topological Polar Surface Area	30.7 - 41.57 Å ² (Computed)	[7][8]

Insight for the Researcher: The high melting point indicates a stable, crystalline solid under standard conditions. Its limited solubility in common organic solvents like methanol suggests that solvent systems for reactions or analysis may require co-solvents or heating. The predicted pKa of ~7.9 suggests the molecule has a basic nitrogen atom, a key feature for its potential role in biological systems and for purification techniques like acid-base extraction.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra are proprietary, the expected characteristics can be deduced from the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Expected M/Z: For the protonated molecule $[M+H]^+$, the expected monoisotopic mass is approximately 154.0166 Da.[9]
- Experimental Validation: High-resolution mass spectrometry (HRMS-ESI) analysis from a synthetic procedure reported a measured value of 154.0171 for $[C_6H_5ClN_3]^+$, confirming the

elemental composition.[3][9] The characteristic isotopic pattern of chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ ratio of approximately 3:1) would be a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The spectrum is expected to show signals corresponding to the three aromatic protons on the fused ring system and a broad signal for the N-H proton of the imidazole ring. The chemical shifts would be in the aromatic region (typically 7.0-9.0 ppm), with coupling patterns determined by their positions relative to each other and the nitrogen atoms.
- ^{13}C NMR: The spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The carbon atom attached to the chlorine (C4) would be significantly influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

- Key Expected Peaks:
 - N-H Stretch: A broad absorption band around 3100-3400 cm^{-1} corresponding to the imidazole N-H group.
 - C=N and C=C Stretches: Multiple sharp peaks in the 1500-1650 cm^{-1} region, characteristic of the aromatic imidazole and pyridine rings.
 - C-Cl Stretch: An absorption in the fingerprint region, typically around 600-800 cm^{-1} , indicating the carbon-chlorine bond.

Synthesis and Reactivity

Understanding the synthesis of **4-Chloro-1H-imidazo[4,5-c]pyridine** provides context on potential impurities and highlights the molecule's reactivity. A common and efficient laboratory-scale synthesis starts from 2-chloro-3,4-diaminopyridine.[9]

Caption: Workflow for the synthesis of **4-Chloro-1H-imidazo[4,5-c]pyridine**.

The chlorine atom at the 4-position is the primary site of reactivity, susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups (e.g., amines, ethers, thiols), making it an invaluable intermediate for building molecular libraries for drug screening.

Experimental Protocol: Synthesis from 2-Chloro-3,4-diaminopyridine

This protocol is a self-validating system where the successful formation of a precipitate serves as a primary indicator of reaction progress, which is then confirmed by analytical methods.

Objective: To synthesize **4-Chloro-1H-imidazo[4,5-c]pyridine** via cyclization of 2-chloro-3,4-diaminopyridine.

Materials:

- 2-chloro-3,4-diaminopyridine (2.87 g, 20 mmol)[9]
- Trimethyl orthoformate (40 mL)[9]
- Concentrated hydrochloric acid (3 mL)[9]
- Petroleum ether
- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus

Methodology:

- **Reaction Setup:** In a round-bottom flask, add 2-chloro-3,4-diaminopyridine (2.87 g, 20 mmol) and trimethyl orthoformate (40 mL).[9]
- **Acid Addition:** While stirring at room temperature, slowly add concentrated hydrochloric acid (3 mL) dropwise to the mixture.[9] The causality here is that the acid catalyzes the cyclization

reaction required to form the imidazole ring.

- **Reaction:** Continue stirring the mixture at room temperature overnight.^[9] A large quantity of solid is expected to precipitate out of the solution, providing a visual cue of product formation.
- **Isolation:** Collect the precipitated solid by filtration.
- **Washing:** Wash the filter cake thoroughly with petroleum ether to remove any unreacted trimethyl orthoformate and other non-polar impurities.^[9]
- **Drying:** Dry the collected solid to obtain the crude **4-chloro-1H-imidazo[4,5-c]pyridine**.^[9] Further purification can be achieved by recrystallization if necessary.

Applications in Research and Development

The physicochemical properties of **4-Chloro-1H-imidazo[4,5-c]pyridine** directly influence its utility as a building block in medicinal chemistry.

- **Antiviral Agents:** It is a key intermediate in the synthesis of compounds such as 3-bromo-3-deazaneplanocin, which has demonstrated antiviral activity.^[3]
- **Enzyme Inhibitors:** The scaffold has been used to develop inhibitors of various enzymes. For instance, derivatives have been synthesized and tested as potent inhibitors of Cathepsin S, an enzyme implicated in autoimmune disorders.^{[2][10]}
- **Oncology:** The structural analogy to purines makes this scaffold a promising starting point for developing kinase inhibitors and other anticancer agents.

Conclusion

4-Chloro-1H-imidazo[4,5-c]pyridine is a compound of significant interest due to its privileged structure and versatile reactivity. Its well-defined physicochemical characteristics—a stable, high-melting solid with predictable basicity and limited solubility—provide a solid foundation for its application in complex organic synthesis. The reactive chlorine handle allows for extensive derivatization, cementing its role as a cornerstone building block for the discovery of novel therapeutics in oncology, virology, and immunology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pubmed.ncbi.nlm.nih.gov]
- 3. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [chemicalbook.com]
- 4. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE | 2770-01-6 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 4-Chloro-1H-imidazo[4,5-c]pyridine | [frontierspecialtychemicals.com]
- 7. chloro-1H-imidazo(4,5-c)pyridine | C₆H₄ClN₃ | CID 19388379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. 4-CHLORO-1-H-IMIDAZO[4,5-C]PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 10. 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physicochemical characteristics of 4-Chloro-1H-imidazo[4,5-c]pyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048849#physicochemical-characteristics-of-4-chloro-1h-imidazo-4-5-c-pyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com